Orthogonal Synthetic Utility: Trifunctional Scaffold
The compound's unique value lies in its three orthogonal reactive handles. The carboxylic acid allows for standard amide bond formation, the aryl bromide enables Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), and the nitro group can be selectively reduced to a second amine without affecting the bromine [1]. In contrast, the non-brominated analog, 2-amino-3-nitrobenzoic acid (CAS 606-16-4), lacks this capacity for further C-C bond formation via cross-coupling, limiting its utility to simple amine and carboxylic acid chemistry [2].
| Evidence Dimension | Number of Orthogonal Reactive Sites |
|---|---|
| Target Compound Data | 3 orthogonal handles (COOH, NH2, Br) for divergent synthesis |
| Comparator Or Baseline | 2-amino-3-nitrobenzoic acid (CAS 606-16-4) has only 2 handles (COOH, NH2) |
| Quantified Difference | One additional site for Pd-catalyzed cross-coupling |
| Conditions | Functional group analysis based on standard reactivity principles |
Why This Matters
This trifunctional nature reduces the number of synthetic steps required to build complex molecular architectures, saving time and cost in R&D.
- [1] MySkinRecipes. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. View Source
- [2] PubChem. (2025). 2-Amino-3-nitrobenzoic acid (CID 12479). National Center for Biotechnology Information. View Source
